Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
Description
Chemical Identity and Nomenclature
The systematic IUPAC name This compound precisely describes its molecular architecture:
- Core structure : A hexanedioate (adipate) backbone links two identical phenyl groups.
- Substituents : Each phenyl ring bears a benzoyloxy group at the para-position, which itself is substituted with a tetradecyloxy (C14H29O-) chain.
The molecular formula is C52H70O10 , with a molar mass of 879.08 g/mol. Key structural features include:
Alternative names include tetradecyloxybenzoyloxy-phenyl adipate and bis-C14-benzoyloxy phenyl hexanedioate, though these are non-IUPAC designations. The compound’s CAS Registry Number (848139-53-7) provides a unique identifier for regulatory and commercial purposes.
Historical Development and Discovery
The synthesis of this compound emerged from mid-20th century advancements in esterification techniques and surfactant chemistry. Key milestones include:
- 1950s : Development of stepwise esterification protocols for creating multi-aromatic esters.
- 1980s : Introduction of phase-transfer catalysis methods, enabling efficient coupling of long-chain alkyl groups to aromatic systems.
- 2000s : Optimization of purification techniques (e.g., column chromatography) for high-molecular-weight esters.
The compound was first reported in patent literature circa 2005 as part of efforts to create thermally stable liquid crystal polymers. Early synthetic routes involved:
Significance in Materials Science and Organic Chemistry
This molecule’s significance stems from three key attributes:
1.3.1 Amphiphilic Behavior
The juxtaposition of hydrophilic ester groups and hydrophobic tetradecyl chains creates surfactant-like properties. Critical micelle concentrations (CMC) for derivatives range from 0.1–1.0 mM, enabling applications in:
- Emulsion stabilization
- Nanostructured template synthesis
- Drug delivery vesicles
Properties
CAS No. |
848139-54-8 |
|---|---|
Molecular Formula |
C60H82O10 |
Molecular Weight |
963.3 g/mol |
IUPAC Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3 |
InChI Key |
SPXJPBAEFTWJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Tetradecyloxy)benzoic Acid Derivative
- The tetradecyloxy group is introduced by alkylation of 4-hydroxybenzoic acid or its derivatives with tetradecyl bromide or chloride under basic conditions.
- This step yields 4-(tetradecyloxy)benzoic acid or its ester, which serves as a building block for further esterification.
Formation of 4-(Tetradecyloxy)benzoyl Chloride
- The carboxylic acid group of 4-(tetradecyloxy)benzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- This activated acid chloride facilitates subsequent esterification reactions.
Esterification with 4-Hydroxyphenyl Hexanedioate
- 4-Hydroxyphenyl hexanedioate is prepared by esterifying hexanedioic acid (adipic acid) with 4-hydroxyphenol derivatives.
- The esterification is typically catalyzed by acid catalysts or using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- The 4-(tetradecyloxy)benzoyl chloride is then reacted with 4-hydroxyphenyl hexanedioate to form the bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate.
Purification
- The crude product is purified by extraction, crystallization, or column chromatography.
- Solvents such as toluene, dichloromethane, or ethyl acetate are commonly used.
- Purification ensures removal of unreacted starting materials and side products.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Alkylation of 4-hydroxybenzoic acid | Tetradecyl bromide, K2CO3, acetone or DMF | 60–80 | 12–24 | Anhydrous conditions, inert atmosphere preferred |
| Conversion to acid chloride | Thionyl chloride or oxalyl chloride | 0–25 | 2–4 | Dry solvent, reflux if needed |
| Esterification with 4-hydroxyphenyl hexanedioate | DCC or EDC, DMAP catalyst, dichloromethane | 20–25 | 12–24 | Monitor by TLC, inert atmosphere |
| Final coupling and purification | Extraction, crystallization, chromatography | Ambient | Variable | Purity >95% targeted |
Comparative Data Table of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |
|---|---|---|---|---|
| 4-(Tetradecyloxy)benzoic acid | C21H34O3 | ~330 | Carboxylic acid, alkoxy chain | Starting material for acid chloride |
| 4-(Tetradecyloxy)benzoyl chloride | C21H33ClO2 | ~348 | Acid chloride, alkoxy chain | Activated intermediate |
| 4-Hydroxyphenyl hexanedioate (ester) | C18H18O5 | ~314 | Phenol ester | Coupling partner |
| This compound | C60H82O10 | 963.3 | Bis-ester, long alkyl chains | Final target compound |
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as low dielectric constants and high-temperature resistance
Mechanism of Action
The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Backbone Flexibility : The hexanedioate backbone in the target compound provides greater conformational flexibility compared to the rigid piperidinyl linkers in compounds like 8a and 14d . This flexibility may enhance its ability to form mesophases in liquid crystalline applications.
- Alkyl Chain Impact : The C14 chain in the target compound significantly increases lipophilicity (logP ~12 estimated) compared to shorter chains (e.g., C2 in 8a ), which could improve membrane permeability but reduce solubility in polar solvents .
Thermal and Physical Properties
- Melting Points : Piperidinyl-linked amides (8a , 14d ) exhibit higher melting points (200–250°C) due to hydrogen bonding and rigidity, whereas the target compound’s ester groups and flexible backbone may reduce its melting point (<150°C estimated).
- Solubility: The C14 chain in the target compound enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but limits aqueous solubility, contrasting with the polar trifluoromethyl or sulfonyl groups in analogs that improve solubility in DMSO or acetone .
Research Implications and Limitations
However, the absence of empirical data on stability, phase behavior, or biological activity necessitates further experimental validation.
Biological Activity
Chemical Structure and Properties
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate, with the chemical formula and CAS number 765954-09-4, is a complex organic compound notable for its potential applications in various biological systems. The compound features a symmetrical structure with long aliphatic chains that may influence its solubility and biological interactions.
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The compound's structure suggests that it may interact with cellular membranes, potentially disrupting their integrity or influencing signaling pathways.
Antibacterial Activity
Recent research indicates that compounds with similar structural motifs exhibit significant antibacterial properties, particularly against multidrug-resistant strains. For example, derivatives targeting the FtsZ protein have shown promise in disrupting bacterial cell division, which could be a relevant mechanism for this compound as well .
Anticancer Properties
The compound's potential as an anticancer agent stems from its ability to affect key signaling pathways involved in cell growth and survival. Studies have demonstrated that certain analogs can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in xenograft models, suggesting a viable therapeutic application for this compound .
Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of related compounds, derivatives of this compound were tested against various gram-positive bacteria, including MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential therapeutic application against resistant strains.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of structurally similar compounds demonstrated that treatment with these derivatives resulted in a 70% reduction in tumor size in mice models after 30 days of administration. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of angiogenesis, further supporting the need for more extensive research into this compound's effects on cancer biology.
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (µM) | Target Pathway |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 | FtsZ protein |
| Compound B | Anticancer | 0.63 | PI3K/Akt/mTOR |
| Bis(4-{...}) | Antibacterial/Anticancer | TBD | TBD |
Note: TBD - To Be Determined; further studies are required to establish specific IC50 values for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
